Dimethyl 3-amino-1-(3-bromophenyl)-1H-pyrrole-2,4-dicarboxylate
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Overview
Description
Dimethyl 3-amino-1-(3-bromophenyl)-1H-pyrrole-2,4-dicarboxylate is a synthetic organic compound belonging to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a bromophenyl group and two ester functionalities, making it a versatile molecule in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-amino-1-(3-bromophenyl)-1H-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization with a suitable dicarboxylate ester. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dimethylformamide (DMF) or ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more scalable and cost-effective synthesis process.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3-amino-1-(3-bromophenyl)-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides in polar solvents.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl or alkyl-substituted pyrrole derivatives.
Scientific Research Applications
Dimethyl 3-amino-1-(3-bromophenyl)-1H-pyrrole-2,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Dimethyl 3-amino-1-(3-bromophenyl)-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s amino and bromophenyl groups enable it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Dimethyl 3-amino-1-phenyl-1H-pyrrole-2,4-dicarboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Dimethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2,4-dicarboxylate: The bromine atom is positioned differently, affecting its chemical properties and applications.
Uniqueness: Dimethyl 3-amino-1-(3-bromophenyl)-1H-pyrrole-2,4-dicarboxylate is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its reactivity and interaction with biological targets. This distinct structure makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
dimethyl 3-amino-1-(3-bromophenyl)pyrrole-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O4/c1-20-13(18)10-7-17(9-5-3-4-8(15)6-9)12(11(10)16)14(19)21-2/h3-7H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVQQTFMXLGJOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=C1N)C(=O)OC)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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